molecular formula C5H8ClN3 B13506940 1-cyclopropyl-1H-1,2,4-triazole hydrochloride

1-cyclopropyl-1H-1,2,4-triazole hydrochloride

Cat. No.: B13506940
M. Wt: 145.59 g/mol
InChI Key: YXTCGBCGJWQCRF-UHFFFAOYSA-N
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Description

1-Cyclopropyl-1H-1,2,4-triazole hydrochloride is a heterocyclic compound that features a triazole ring substituted with a cyclopropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-cyclopropyl-1H-1,2,4-triazole hydrochloride typically involves the cyclization of appropriate precursors under specific conditions. One common method is the cycloaddition reaction, where a nitrile precursor reacts with a hydrazine derivative to form the triazole ring . Another method involves the use of microwave irradiation to facilitate the cyclization process, which offers the advantage of shorter reaction times and higher yields .

Industrial Production Methods

Industrial production of this compound often employs scalable synthetic routes that ensure high purity and yield. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency of the production process. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.

Chemical Reactions Analysis

Types of Reactions

1-Cyclopropyl-1H-1,2,4-triazole hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole oxides, while substitution reactions can produce a wide range of substituted triazole derivatives .

Mechanism of Action

The mechanism of action of 1-cyclopropyl-1H-1,2,4-triazole hydrochloride involves its interaction with specific molecular targets. For instance, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. The compound may also interact with cellular pathways, affecting processes such as signal transduction and gene expression .

Comparison with Similar Compounds

Properties

Molecular Formula

C5H8ClN3

Molecular Weight

145.59 g/mol

IUPAC Name

1-cyclopropyl-1,2,4-triazole;hydrochloride

InChI

InChI=1S/C5H7N3.ClH/c1-2-5(1)8-4-6-3-7-8;/h3-5H,1-2H2;1H

InChI Key

YXTCGBCGJWQCRF-UHFFFAOYSA-N

Canonical SMILES

C1CC1N2C=NC=N2.Cl

Origin of Product

United States

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